molecular formula C16H19BrN4 B6460884 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine CAS No. 2549051-63-8

2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine

Cat. No.: B6460884
CAS No.: 2549051-63-8
M. Wt: 347.25 g/mol
InChI Key: MJGIMUZRLXQAMW-UHFFFAOYSA-N
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Description

2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is a heterocyclic compound that features a piperazine ring substituted with a 3-bromophenylmethyl group and a pyrimidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a piperazine ring with a bromophenylmethyl group and a methylpyrimidine ring makes it a versatile compound for various applications in medicinal and biological research .

Properties

IUPAC Name

2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4/c1-13-5-6-18-16(19-13)21-9-7-20(8-10-21)12-14-3-2-4-15(17)11-14/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGIMUZRLXQAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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